N-cyclohexyl-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
Description
N-cyclohexyl-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by a triazolopyrazine core, which is known for its stability and versatility in chemical reactions.
Properties
IUPAC Name |
N-cyclohexyl-6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-8-7-18-11(13(20)14-8)10(16-17-18)12(19)15-9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H,14,20)(H,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTSFOWDASUWBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=N2)C(=O)NC3CCCCC3)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide typically involves the following steps:
Formation of the Triazolopyrazine Core: The initial step involves the cyclization of appropriate precursors to form the triazolopyrazine ring. This can be achieved through the reaction of hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via nucleophilic substitution reactions, where a suitable cyclohexyl halide reacts with the triazolopyrazine intermediate.
Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of the triazolopyrazine intermediate with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenated reagents and nucleophiles are used under conditions that favor nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield carboxylic acids, while reduction of the carbonyl group can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-cyclohexyl-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its stable triazolopyrazine core makes it an ideal candidate for various chemical transformations.
Biology
Biologically, this compound has shown potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in cell signaling pathways. This makes it a candidate for drug development, especially in the treatment of cancer and inflammatory diseases.
Medicine
In medicine, derivatives of this compound are being explored for their antimicrobial and antiviral properties. The unique structure allows for interactions with biological targets that are not accessible to other compounds.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-cyclohexyl-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolopyrazine core can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate: Similar in structure but with an ester group instead of a carboxamide.
6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide: Lacks the cyclohexyl group, affecting its reactivity and biological activity.
Uniqueness
The presence of the cyclohexyl group in N-cyclohexyl-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets. This makes it more effective in certain applications compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
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